molecular formula C19H13ClO B1595462 2-Chloro-4'-phenylbenzophenone CAS No. 34701-98-9

2-Chloro-4'-phenylbenzophenone

Cat. No. B1595462
CAS RN: 34701-98-9
M. Wt: 292.8 g/mol
InChI Key: ZSENJSDVZBWPKH-UHFFFAOYSA-N
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Description

2-Chloro-4’-phenylbenzophenone is a chemical compound with the molecular formula C19H13ClO . It is also known by other names such as (2-chlorophenyl)-(4-phenylphenyl)methanone and Methanone, (1,1-biphenyl)-4-yl (2-chlorophenyl)- .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-phenylbenzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring . The InChI code for this compound is 1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4’-phenylbenzophenone are not available, benzophenone derivatives are known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition reactions, where a nucleophile adds to the carbonyl group .


Physical And Chemical Properties Analysis

2-Chloro-4’-phenylbenzophenone has a molecular weight of 292.8 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is also characterized by three rotatable bonds .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

2-Chloro-4'-phenylbenzophenone has been utilized in the synthesis of sulfonated poly(4'-phenyl-2,5-benzophenone) telechelics. These telechelics are key components in creating multiblock copolymers with poly(arylene ether sulfone) for proton exchange membranes, which are crucial in fuel cell technology. These membranes exhibit flexibility, transparency, and improved proton conductivity, making them suitable for various applications in fuel cells (Ghassemi, Ndip, & McGrath, 2004).

Photoreactive Materials

2-Chloro-4'-phenylbenzophenone plays a role in photoreactive materials. For instance, studies on the photochemistry of related benzophenone derivatives have shown potential for applications in photostabilization and photoinitiation processes in various materials. The intricate behavior of these compounds under UV light offers valuable insights for developing advanced photoreactive materials (Scaiano & Nicodem, 1984).

Molecular Structural Studies

The compound is also instrumental in molecular structural studies. Research involving crystal structures of related 4-phenylbenzophenones has led to a deeper understanding of molecular conformations and interactions, which is crucial for designing new materials with specific properties (Zhang, Xiang, Rao, & Hu, 2013).

Analytical Chemistry

In analytical chemistry, derivatives of 2-Chloro-4'-phenylbenzophenone have been used for the detection and analysis of environmental pollutants. For example, studies have developed methods for detecting phenolic compounds in water, which is essential for environmental monitoring and ensuring water quality (Higashi, 2017).

Polymerization and Material Science

The compound is used in polymerization processes to create high molecular weight polymers with unique properties like thermal stability, mechanical strength, and solubility. These polymers have potential applications in advanced technology fields, including electronics and material science (Tonozuka, Yoshida, Kaneko, Takeoka, & Rikukawa, 2011).

Safety And Hazards

The safety data sheet for 2-Chloro-4’-phenylbenzophenone indicates that it may form combustible dust concentrations in air . It may cause cancer and damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-chlorophenyl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSENJSDVZBWPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188257
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-phenylbenzophenone

CAS RN

34701-98-9
Record name [1,1′-Biphenyl]-4-yl(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34701-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4'-phenylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NGPH BUU-HOÏ, ND Xuong - The Journal of Organic Chemistry, 1957 - ACS Publications
… Other 1,2,2-triarylacrylonitriles withbulky substituents were prepared by the Bodroux condensation of 2-chloro-4/-phenylbenzophenone with pbromo- and p-chlorobenzyl cyanide, which …
Number of citations: 1 pubs.acs.org
AA Raval, NM Shah - The Journal of Organic Chemistry, 1957 - ACS Publications
I11 a previous paper2, the authors have described various chalcones derived from 2-hydroxy-o-acet-aminoacetophenone by condensing it with various aldehydes and the chalcones …
Number of citations: 14 pubs.acs.org
黎梓城, 吴学峰, 董犇, 李丹, 钟怀宁, 陈燕芬, 郑建国 - 分析测试学报, 2022
Number of citations: 4
黎梓城, 董犇, 陈燕芬, 钟怀宁, 李丹, 郑建国, 潘静静 - 分析测试学报, 2021
Number of citations: 1

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